molecular formula C16H12Cl2FN3O2S B10942267 4-chloro-N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

4-chloro-N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Katalognummer: B10942267
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: ZIDDBYYQTCUAFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-CHLORO-N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzene sulfonamide group, and multiple halogen substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. Subsequent steps involve the introduction of the benzene sulfonamide group and the halogen substitutions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-CHLORO-N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chlor-N-[4-Chlor-1-(3-Fluorbenzyl)-1H-pyrazol-3-yl]benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

    Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N-[4-Chlor-1-(3-Fluorbenzyl)-1H-pyrazol-3-yl]benzolsulfonamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Kontext variieren.

Ähnliche Verbindungen:

  • 4-Chlor-2-hydroxy-N-(propylcarbamoyl)benzolsulfonamid
  • 4-Chlor-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzolsulfonamid

Vergleich: Im Vergleich zu ähnlichen Verbindungen ist 4-Chlor-N-[4-Chlor-1-(3-Fluorbenzyl)-1H-pyrazol-3-yl]benzolsulfonamid aufgrund seiner spezifischen strukturellen Merkmale, wie dem Vorhandensein sowohl von Chlor- als auch von Fluorsubstituenten, einzigartig. Diese Merkmale können seine chemische Reaktivität und biologische Aktivität beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Wirkmechanismus

The mechanism of action of 4-CHLORO-N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of halogen atoms and the sulfonamide group enhances its binding affinity and specificity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-1-naphthol: A compound with a similar chlorinated aromatic structure.

    4-Nitrochlorobenzene: Another chlorinated aromatic compound with different functional groups.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic structures.

Uniqueness

4-CHLORO-N~1~-[4-CHLORO-1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, benzene sulfonamide group, and multiple halogen substitutions. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various applications.

Eigenschaften

Molekularformel

C16H12Cl2FN3O2S

Molekulargewicht

400.3 g/mol

IUPAC-Name

4-chloro-N-[4-chloro-1-[(3-fluorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H12Cl2FN3O2S/c17-12-4-6-14(7-5-12)25(23,24)21-16-15(18)10-22(20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2,(H,20,21)

InChI-Schlüssel

ZIDDBYYQTCUAFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.